
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole
Overview
Description
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole is a complex organic compound that combines the structural features of pyrimidine and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole typically involves multi-step organic reactions
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through a condensation reaction involving 2-chloro-5-(trifluoromethyl)pyrimidine. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Indole Introduction: The indole ring is then introduced via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base like sodium carbonate, and a boronic acid derivative of indole.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: The indole moiety can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyrimidine: Shares the pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole: Contains the indole structure but without the pyrimidine ring.
3-(2-chloro-5-(trifluoromethyl)pyridine)-1-methyl-1H-indole: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness
The uniqueness of 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole lies in its combination of the pyrimidine and indole rings, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole is a member of a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring substituted with a chloro and trifluoromethyl group, which are known to influence biological activity significantly.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. The presence of the chloro and trifluoromethyl groups in this compound is hypothesized to enhance its efficacy against various pathogens.
- In vitro studies have shown that similar compounds demonstrate significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) often below 20 µM .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 10 |
This compound | TBD | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Similar pyrimidine derivatives have shown promising results in reducing inflammation in animal models.
- Case Study : A study comparing various pyrimidine derivatives found that compounds with chloro substitutions exhibited higher anti-inflammatory activity than standard drugs like indomethacin .
Compound | Inhibition (%) at 4h | Standard Drug (Indomethacin) |
---|---|---|
Compound X | 43.17% | 47.72% |
Compound Y | 40.91% | 42.22% |
Anticancer Activity
The anticancer potential of indole and pyrimidine derivatives has been widely documented. The compound may exhibit similar properties.
- Research Findings : In cell line studies, related compounds demonstrated IC50 values ranging from 29.77 µg/mL to 40.54 µg/mL against cancer cell lines such as A549 and Caco-2, indicating significant cytotoxic effects .
While specific mechanisms for this compound have not been fully elucidated, the presence of electron-withdrawing groups like chloro and trifluoromethyl typically enhances the reactivity of the molecule, potentially leading to increased interaction with biological targets such as enzymes or receptors involved in inflammation and tumor growth.
Q & A
Q. How can researchers optimize synthetic routes for 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole to improve yield and safety?
Basic Research Question
The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions between indole and pyrimidine precursors. To enhance yield, researchers should:
- Vary catalysts : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to improve coupling efficiency .
- Control reaction conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to minimize side reactions .
- Use safer reagents : Replace toxic bases (e.g., NaH) with alternatives like K₂CO₃ in refluxing acetic acid, as demonstrated in analogous indole syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound and its derivatives?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR resolves the indole’s methyl group (δ 3.8–4.0 ppm) and pyrimidine chlorine/trifluoromethyl signals (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : Essential for determining 3D conformation, particularly the dihedral angle between indole and pyrimidine rings, which influences biological activity .
- HPLC : Assess purity (>95%) and stability under varying pH and temperature conditions .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
Advanced Research Question
Discrepancies may arise from assay-specific conditions (e.g., cell line variability or solvent effects). Methodological solutions include:
- Standardized solubility protocols : Use co-solvents like DMSO (≤0.1% v/v) to mitigate precipitation in aqueous media .
- Comparative dose-response curves : Validate activity across multiple models (e.g., EGFR-overexpressing vs. wild-type cells) .
- Molecular docking : Simulate binding modes to identify key interactions (e.g., trifluoromethyl group’s role in hydrophobic pockets) .
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
- Modulate lipophilicity : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while retaining trifluoromethyl’s metabolic stability .
- Pro-drug approaches : Mask the indole nitrogen with acetyl or PEGylated groups to enhance bioavailability .
- In silico ADMET prediction : Use tools like MOE to forecast absorption and cytochrome P450 interactions before synthesis .
Q. How can researchers validate the compound’s mechanism of action in cancer models?
Advanced Research Question
- Kinase inhibition profiling : Screen against a panel of 100+ kinases to confirm EGFR selectivity .
- RNA sequencing : Identify downstream gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) in treated tumor cells .
- In vivo xenograft studies : Administer 10–50 mg/kg doses daily and monitor tumor volume reduction vs. control groups .
Q. What experimental controls are essential to ensure reproducibility in toxicity studies?
Basic Research Question
- Vehicle controls : Include DMSO/ethanol-treated groups to isolate solvent effects .
- Positive controls : Use known EGFR inhibitors (e.g., gefitinib) to benchmark efficacy/toxicity .
- Metabolic stability assays : Test liver microsome stability (e.g., t₁/₂ > 60 min indicates low hepatic clearance) .
Q. How can computational chemistry guide the optimization of this compound’s binding affinity?
Advanced Research Question
- Molecular dynamics simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify stable conformations .
- Free energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., replacing chloro with fluoro) .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Advanced Research Question
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., acetic acid/water mixtures) .
- Thermal instability : Monitor reaction exotherms using in-line FTIR to prevent decomposition .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15%) .
Q. How can researchers leverage structural data to predict metabolic pathways?
Advanced Research Question
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to forecast oxidation sites (e.g., indole methyl group) .
- Mass spectrometry : Identify major metabolites (e.g., hydroxylated or demethylated derivatives) in hepatocyte incubations .
- Isotope labeling : Use ¹⁴C-labeled compound to trace excretion routes in rodent models .
Q. What experimental designs are optimal for assessing synergy with existing anticancer therapies?
Advanced Research Question
- Combinatorial screening : Test IC₅₀ values in 3D spheroid models with cisplatin or paclitaxel using Chou-Talalay synergy indices .
- Transcriptomic profiling : Compare gene networks altered by monotherapy vs. combination treatment .
- Resistance studies : Serial passage cells under sublethal doses to identify mutations (e.g., EGFR T790M) that reduce efficacy .
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-21-7-9(8-4-2-3-5-11(8)21)12-10(14(16,17)18)6-19-13(15)20-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBRYZPIPDXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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